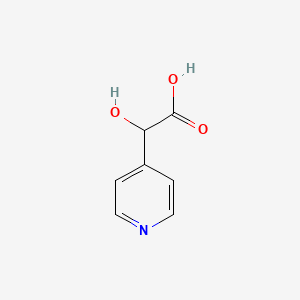

2-Hydroxy-2-(pyridin-4-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-pyridin-4-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6(7(10)11)5-1-3-8-4-2-5/h1-4,6,9H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVNZMRACHLOMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Hydroxy 2 Pyridin 4 Yl Acetic Acid and Its Derivatives

Retrosynthetic Disconnections and Strategic Analysis of 2-Hydroxy-2-(pyridin-4-yl)acetic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the central stereogenic center offers several logical points for disconnection, leading to various synthetic strategies.

The primary disconnections for the target molecule involve the bonds to the chiral carbon atom. Three main strategies emerge from this analysis:

C-C Bond Disconnection (A): This involves disconnecting the bond between the chiral carbon and the carboxylic acid group. This approach suggests a nucleophilic addition of a cyanide equivalent (a synthon for the carboxyl group) to pyridine-4-carbaldehyde. The resulting cyanohydrin can then be hydrolyzed to the desired α-hydroxy acid.

C-O Bond Disconnection (B): This strategy involves the reduction of a carbonyl group at the chiral center. The immediate precursor is a 2-oxo-2-(pyridin-4-yl)acetic acid derivative (an α-keto acid or ester). This is one of the most common and effective routes, particularly for enantioselective synthesis via asymmetric hydrogenation.

C-C Bond Disconnection (C): This disconnection breaks the bond between the pyridine (B92270) ring and the chiral carbon. This route implies the reaction of a pyridin-4-yl nucleophile (like 4-pyridinyl magnesium bromide or 4-lithiopyridine) with a glyoxylic acid derivative that is protected with a chiral auxiliary.

These strategic disconnections are summarized in the table below, outlining the potential starting materials for each pathway.

| Disconnection Strategy | Bond Cleaved | Precursor | Required Starting Materials |

| Strategy A | Carboxyl C — Chiral C | Pyridin-4-yl cyanohydrin | Pyridine-4-carbaldehyde, Cyanide source (e.g., KCN, TMSCN) |

| Strategy B | Chiral C — OH | 2-Oxo-2-(pyridin-4-yl)acetate | Pyridine, Diethyl oxalate |

| Strategy C | Pyridinyl C — Chiral C | Chiral glyoxylate (B1226380) adduct | 4-Halopyridine, Glyoxylic acid derivative, Chiral auxiliary |

Enantioselective Synthesis Approaches to this compound

Achieving high enantiomeric purity is critical for the application of chiral molecules in pharmaceuticals and materials science. The synthesis of enantiomerically enriched this compound can be accomplished through several advanced methods.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. wikipedia.org This is a highly efficient and atom-economical approach. nih.gov

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of this compound, a key organocatalytic reaction is the asymmetric hydrocyanation of pyridine-4-carbaldehyde. Chiral catalysts, such as those derived from cinchona alkaloids or synthetic peptides, can facilitate the enantioselective addition of a cyanide source (e.g., trimethylsilyl (B98337) cyanide) to the aldehyde. The resulting chiral cyanohydrin intermediate can then be hydrolyzed to the final α-hydroxy acid product. The success of this strategy hinges on the ability of the catalyst to create a distinct chiral environment around the substrate, effectively differentiating the two faces of the aldehyde carbonyl group.

Metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral alcohols from prochiral ketones. mdpi.com In the context of this compound, the most direct precursor is an ester of 2-oxo-2-(pyridin-4-yl)acetic acid (a pyridinyl α-keto ester).

The asymmetric hydrogenation of α-keto esters is effectively catalyzed by complexes of rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands. nih.govacs.org Ruthenium catalysts, particularly those of the type Ru-BINAP combined with a chiral diamine like DPEN, have shown exceptional efficiency and enantioselectivity in the hydrogenation of a wide range of aromatic keto esters. nih.gov The reaction involves the activation of molecular hydrogen by the metal complex and its subsequent transfer to one of the two enantiofaces of the ketone carbonyl group. The presence of the nitrogen atom in the pyridine ring can influence the catalytic activity, sometimes requiring specific ligand and condition optimization to achieve high performance. nih.gov

The following table summarizes representative catalyst systems used for the asymmetric hydrogenation of α-keto esters, which are applicable to the synthesis of the target molecule.

| Catalyst Precursor | Chiral Ligand | Substrate Type | Typical Enantiomeric Excess (ee) |

| [RuCl₂(arene)]₂ | (S,S)-TsDPEN | Aryl α-Keto Esters | >95% |

| Ir(I) Complex | (S)-Tol-BINAP | Aromatic Ketones | >99% |

| Co(BF₄)₂·6H₂O | (S,S)–P–NH–NH₂ | Aryl Ketones | >99% acs.org |

| Cp*IrCl₂ | MsDPEN | Heteroaromatic Ketones | >98% nih.gov |

The success of metal-catalyzed asymmetric reactions is critically dependent on the structure of the chiral ligand coordinated to the metal center. These ligands create the chiral environment necessary to induce enantioselectivity.

For the synthesis of chiral pyridinyl alcohols, several classes of ligands have proven effective:

Chiral Diphosphine Ligands: Ligands such as BINAP and its derivatives (e.g., Tol-BINAP) are highly successful due to their C₂-symmetric, atropisomeric backbone. This rigid structure provides a well-defined chiral pocket that effectively controls the approach of the substrate to the metal center. nih.gov

P,N and P,N,O Ligands: Ligands containing both phosphorus and nitrogen donor atoms, such as pyridine-oxazolines (PyOx) or aminophosphines, offer tunable steric and electronic properties. rsc.orgrsc.org The pyridine or oxazoline (B21484) moiety can coordinate to the metal and also interact with the substrate through hydrogen bonding or other non-covalent interactions, enhancing both reactivity and enantioselectivity. mdpi.com

Planar-Chiral Ligands: Ligands based on frameworks like [2.2]paracyclophane offer a unique and highly rigid chiral environment. dicp.ac.cn Their large steric bulk can effectively shield one face of the substrate, leading to excellent enantiocontrol in various asymmetric reactions. dicp.ac.cn

The modular design of these ligands allows for systematic tuning of their properties to optimize the outcome for specific substrates, including those containing heteroaromatic rings like pyridine. rsc.org

Chiral Auxiliary-Mediated Synthesis of this compound

An alternative to asymmetric catalysis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

A viable strategy for synthesizing this compound using this method involves the following steps:

Attachment of Auxiliary: A prochiral glyoxylic acid derivative is coupled to a chiral auxiliary. A common and highly effective class of auxiliaries are the Evans oxazolidinones, such as (S)-4-benzyl-2-oxazolidinone. wikipedia.org

Diastereoselective Reaction: The key bond-forming step is a diastereoselective addition of a nucleophile to the carbonyl group of the glyoxylate. In this case, a 4-pyridinyl organometallic reagent (e.g., 4-pyridinylmagnesium bromide) is added. The steric hindrance from the auxiliary blocks one face of the electrophile, forcing the nucleophile to attack from the opposite face, thus creating the new stereocenter with high diastereoselectivity. Other auxiliaries, such as those based on pseudoephedrine, also control the direction of attack with high fidelity. wikipedia.org

Removal of Auxiliary: The chiral auxiliary is cleaved from the product, typically through hydrolysis under basic or acidic conditions, to yield the enantiomerically enriched this compound.

The following table lists common chiral auxiliaries and their typical applications in asymmetric synthesis.

| Chiral Auxiliary | Auxiliary Class | Typical Application | Removal Condition |

| (S)-4-Benzyl-2-oxazolidinone | Oxazolidinone | Asymmetric alkylation, aldol (B89426) reactions | LiOH / H₂O₂ |

| (1R,2S)-(-)-Pseudoephedrine | Amino Alcohol | Asymmetric alkylation of amides | Acid or base hydrolysis |

| (1S)-(-)-2,10-Camphorsultam | Sultam | Asymmetric Diels-Alder, alkylation | LiAlH₄ or hydrolysis |

| trans-2-Phenyl-1-cyclohexanol | Alcohol | Asymmetric ene reactions | Saponification |

Biocatalytic Transformations for Stereoselective Production of this compound

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. The stereoselective production of this compound is a prime candidate for the application of enzymatic methods.

Enzyme Screening and Optimization for Specific Stereoisomers

The quest for enantiomerically pure forms of this compound necessitates a thorough screening of various enzyme classes. Key enzymes for the synthesis of α-hydroxy acids include hydroxynitrile lyases (oxynitrilases), nitrilases, and dehydrogenases.

Hydroxynitrile lyases can catalyze the asymmetric addition of hydrogen cyanide to pyridine-4-carboxaldehyde, a key precursor, to form the corresponding cyanohydrin. Subsequent hydrolysis of the nitrile group would yield the desired α-hydroxy acid. The stereoselectivity of this addition is highly dependent on the specific hydroxynitrile lyase used, necessitating the screening of a diverse panel of these enzymes from various sources to identify one that produces the desired (R)- or (S)-enantiomer with high enantiomeric excess (ee). nih.gov Enzyme engineering can further enhance the selectivity and substrate scope of these biocatalysts. nih.gov

Nitrilases and nitrile hydratase/amidase systems offer an alternative route, starting from the cyanohydrin of pyridine-4-carboxaldehyde. A nitrilase can directly hydrolyze the nitrile to the carboxylic acid, while a nitrile hydratase would first form the corresponding amide, which is then hydrolyzed by an amidase. The stereoselectivity of these enzymes is often high, allowing for the kinetic resolution of a racemic cyanohydrin or the direct enantioselective hydrolysis of the nitrile. chemistnotes.com For instance, nitrilases from Rhodococcus species are known for their ability to catalyze the stereospecific hydrolysis of nitriles. wikipedia.org

Dehydrogenases, particularly alcohol dehydrogenases, can be employed for the stereoselective reduction of a precursor like 4-pyridylglyoxylic acid. Screening of a variety of dehydrogenases from different microbial sources would be essential to identify an enzyme that provides high conversion and enantioselectivity for the desired stereoisomer of this compound.

The optimization of reaction parameters such as pH, temperature, substrate concentration, and co-solvent is critical to maximize both the yield and the enantiomeric excess of the desired product.

Table 1: Potential Enzymes for Stereoselective Synthesis

| Enzyme Class | Precursor | Product Stereoisomer | Key Considerations |

| Hydroxynitrile Lyase | Pyridine-4-carboxaldehyde | (R) or (S) | Enzyme source, pH, solvent system |

| Nitrilase | 4-Pyridyl-cyanohydrin | (R) or (S) | Enzyme source, potential for kinetic resolution |

| Dehydrogenase | 4-Pyridylglyoxylic acid | (R) or (S) | Cofactor regeneration, enzyme source |

| Lipase | Racemic this compound ester | (R) or (S) | Kinetic resolution, choice of acyl donor/acceptor |

Whole-Cell Biotransformations Utilizing Microbial Systems

Employing whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the obviation of enzyme purification and the in-situ regeneration of necessary cofactors like NAD(P)H. Recombinant microorganisms, such as Escherichia coli or yeast, can be engineered to overexpress specific enzymes identified during the screening process. nih.gov

For the production of this compound, a whole-cell system could be designed to express a hydroxynitrile lyase for the conversion of pyridine-4-carboxaldehyde. Alternatively, a system co-expressing a dehydrogenase and a cofactor regeneration enzyme, such as formate (B1220265) dehydrogenase, could efficiently reduce 4-pyridylglyoxylic acid. nih.gov The use of microorganisms like Rhodococcus species, which naturally possess a wide range of relevant enzymatic activities including nitrile hydratases and amidases, is also a promising strategy. wikipedia.org

Optimization of a whole-cell biotransformation involves manipulating fermentation conditions to maximize cell density and enzyme expression, as well as the biotransformation parameters themselves to ensure high substrate conversion and product yield. nih.govtaltech.ee

Table 2: Comparison of Isolated Enzyme vs. Whole-Cell Systems

| Feature | Isolated Enzymes | Whole-Cell Systems |

| Purity | High | Lower, potential for side reactions |

| Cost | Higher (purification required) | Lower (no purification) |

| Cofactor Regeneration | Requires external addition | In-situ regeneration |

| Stability | Generally lower | Often higher within the cellular environment |

| Process Optimization | Simpler reaction system | More complex (cell growth and catalysis) |

Development of Novel Total Synthesis Routes for this compound

While biocatalytic methods offer elegance and selectivity, traditional organic synthesis provides a robust and often more scalable approach to complex molecules. The development of efficient total synthesis routes for this compound is crucial for its large-scale production.

Multi-Step Linear Syntheses with Emphasis on Efficiency

A linear synthesis involves the sequential transformation of a starting material through a series of intermediates to the final product. pediaa.com A potential linear synthesis of this compound could commence from a readily available starting material like 4-picoline.

An alternative linear approach could start with pyridine-4-carboxaldehyde. Formation of the cyanohydrin, followed by acidic or basic hydrolysis of the nitrile group, would provide this compound. While conceptually straightforward, the conditions for hydrolysis would need to be carefully controlled to avoid side reactions.

Convergent Synthesis Strategies for Structural Complexity

For this compound, a convergent strategy could involve the preparation of a pyridin-4-yl organometallic reagent and a protected glyoxylic acid derivative. For instance, 4-bromopyridine (B75155) could be converted to its corresponding Grignard or organolithium reagent. This nucleophilic pyridine fragment could then be reacted with an electrophilic two-carbon synthon, such as diethyl oxalate, followed by hydrolysis and deprotection to yield the final product.

The key advantage of a convergent approach lies in its flexibility and the ability to build up complexity in separate, optimized reaction sequences before the crucial coupling step. kccollege.ac.in

Table 3: Comparison of Linear and Convergent Synthesis

| Aspect | Linear Synthesis | Convergent Synthesis |

| Overall Yield | Decreases exponentially with each step | Generally higher |

| Efficiency | Can be low for long sequences | More efficient for complex targets |

| Flexibility | Less flexible, issues early on impact the entire synthesis | More flexible, fragments can be modified independently |

| Scalability | Can be challenging for long routes | Often more amenable to scale-up |

Mechanistic Investigations of Key Bond-Forming Reactions in the Synthesis of this compound

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions and improving yields and selectivity.

One of the key bond-forming reactions is the addition of a nucleophile to the carbonyl group of pyridine-4-carboxaldehyde or a related precursor. In the case of cyanohydrin formation, the nucleophilic attack of the cyanide ion on the carbonyl carbon is the crucial C-C bond-forming step. The stereochemical outcome of this reaction, when catalyzed by a hydroxynitrile lyase, is determined by the specific interactions within the enzyme's active site, which orient the substrates for a facial-selective attack.

Another important reaction is the formation of the C-C bond via a Grignard-type reaction. The mechanism involves the nucleophilic attack of the carbanionic carbon of the pyridin-4-yl organometallic species on the electrophilic carbonyl carbon of a glyoxylate derivative. The nature of the solvent and the presence of coordinating species can significantly influence the reactivity and outcome of this reaction.

Mechanistic studies of decarboxylative cross-coupling reactions involving pyridylacetic acid derivatives have also been reported, suggesting the possibility of forming the desired carbon skeleton through such a pathway. nih.gov These studies often involve detailed kinetic analysis, isotopic labeling experiments, and computational modeling to elucidate the transition states and intermediates involved in the bond-forming and bond-breaking processes. mdpi.com A deeper understanding of these mechanisms will undoubtedly pave the way for the development of more efficient and selective synthetic routes to this compound and its derivatives.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield of this compound

The efficient synthesis of this compound, a valuable building block in medicinal chemistry, relies heavily on the careful optimization of reaction conditions to maximize both the yield and selectivity of the desired product. Key synthetic strategies often involve the reduction of a corresponding α-keto acid or ester, such as 4-pyridylglyoxylic acid or its esters. The optimization of these reduction processes is a critical area of research, focusing on parameters such as the choice of catalyst, solvent, temperature, pressure, and substrate concentration. Both chemocatalytic and biocatalytic approaches have been explored to achieve high efficiency and enantioselectivity.

One of the primary methods for synthesizing this compound is through the asymmetric hydrogenation of ethyl 2-oxo-2-(pyridin-4-yl)acetate. This reaction has been a subject of optimization studies to achieve high enantiomeric excess (ee) and chemical yield. The choice of catalyst and reaction conditions plays a pivotal role in the success of this transformation.

Research into the enantioselective hydrogenation of related α-keto esters, such as ethyl 2-oxo-4-phenylbutyrate, provides valuable insights that can be extrapolated to the synthesis of this compound. For instance, studies on platinum-based catalysts modified with cinchona alkaloids have demonstrated the significant impact of various reaction parameters on conversion and enantioselectivity.

Table 1: Influence of Reaction Parameters on the Enantioselective Hydrogenation of a Model α-Keto Ester

| Parameter | Variation | Effect on Conversion | Effect on Enantiomeric Excess (ee) |

| Modifier Amount | Increasing concentration | May increase or decrease | Optimal concentration exists for maximum ee |

| Substrate Concentration | Increasing concentration | Can decrease conversion rate | May slightly decrease ee |

| Hydrogen Pressure | Increasing pressure | Generally increases conversion | Can have a complex effect on ee |

| Temperature | Increasing temperature | Increases conversion rate | Often decreases ee |

This interactive table summarizes general trends observed in the optimization of the enantioselective hydrogenation of α-keto esters, which are applicable to the synthesis of this compound.

Biocatalytic reductions represent another powerful strategy for the synthesis of chiral α-hydroxy acids. tudelft.nl These methods utilize enzymes, such as alcohol dehydrogenases, which can exhibit high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov The optimization of biocatalytic reductions involves screening for suitable enzymes, as well as adjusting parameters like pH, temperature, co-factor regeneration systems, and substrate loading to achieve optimal performance.

The synthesis of related pyridyl-containing compounds has also been a subject of optimization. For example, the condensation reaction of ethyl isonicotinate (B8489971) with ethyl acetate (B1210297) to form ethyl 3-oxo-3-(pyridin-4-yl)propanoate, a precursor, is typically carried out under reflux with a strong base like sodium ethoxide. researchgate.net Subsequent reactions to build the final molecule would require their own optimization studies.

While direct and comprehensive optimization data for the synthesis of this compound remains a focused area of ongoing research, the principles derived from the optimization of analogous chemical and enzymatic transformations provide a strong foundation for developing efficient and selective synthetic routes. The careful selection and tuning of catalysts, solvents, and other reaction parameters are paramount to achieving high yields and, where desired, high enantiopurity of this important chemical compound.

Elucidation of Chemical Reactivity and Derivatization Pathways of 2 Hydroxy 2 Pyridin 4 Yl Acetic Acid

Reactivity of the Carboxylic Acid Moiety in 2-Hydroxy-2-(pyridin-4-yl)acetic Acid

The carboxylic acid group is the most acidic functional group in the molecule and is a primary site for transformations such as esterification, amidation, and reduction.

The conversion of the carboxylic acid group in this compound to an ester can be accomplished through several established methods. The choice of method can be critical for achieving chemoselectivity and preserving the stereochemical integrity of the α-carbon.

A common approach is the Fischer-Speier esterification , which involves reacting the acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄ or TsOH). organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, and its efficiency is enhanced by removing the water formed during the reaction. masterorganicchemistry.com However, for α-hydroxy acids, milder and more selective methods are often preferred to avoid side reactions.

Catalytic methods that demonstrate high chemoselectivity for α-hydroxy acids are particularly relevant. For instance, boric acid has been shown to effectively catalyze the esterification of α-hydroxycarboxylic acids at room temperature, leaving other functional groups, including other carboxylic acids in the same molecule (e.g., in malic or citric acid), largely unreacted. researchgate.netacs.orgacs.org This selectivity arises from the affinity of boric acid for the α-hydroxy acid moiety. Similarly, salicylaldehyde (B1680747) has been utilized as an organocatalyst for the selective esterification of a wide array of α-hydroxy acids, including α-heteroaryl examples, in high yields. rsc.org

The stereochemical outcome of esterification is a crucial consideration. Since the reaction at the carboxyl group does not directly break any bonds at the chiral α-carbon, it is expected to proceed with retention of configuration . However, the reaction conditions, particularly the use of strong acids or bases and elevated temperatures, can pose a risk of racemization through enolization if the α-proton becomes labile. Milder, chemoselective methods are therefore advantageous for maintaining optical purity.

Table 1: Selected Esterification Methods for the Carboxylic Acid Moiety

| Method | Typical Reagents/Catalysts | Key Features |

|---|---|---|

| Fischer-Speier Esterification | Alcohol (as solvent/reagent), H₂SO₄ or TsOH | Equilibrium process; requires excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.com |

| Boric Acid Catalysis | Alcohol, Boric Acid (B(OH)₃) | High chemoselectivity for α-hydroxy acids; mild, room temperature conditions. acs.org |

| Salicylaldehyde Catalysis | Alcohol, Salicylaldehyde | Organocatalytic; high yields for diverse α-hydroxy acids. rsc.org |

Amidation and Peptide Coupling Reactions with Amino Acids

The formation of an amide bond between this compound and an amine, such as an amino acid ester, requires the activation of the carboxylic acid. This is typically achieved using standard peptide coupling reagents. The primary challenges in this transformation are achieving high coupling efficiency and suppressing epimerization at the chiral α-carbon, which is susceptible to racemization upon activation.

A variety of coupling reagents are available for this purpose. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are often used in conjunction with additives that mitigate racemization, such as 1-hydroxybenzotriazole (B26582) (HOBt). Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are also highly effective and are designed to convert the carboxylic acid into a reactive ester in situ with a low risk of side reactions. rsc.org

Given the structural similarity to aryl-glycine derivatives, which are known to be prone to racemization, the choice of coupling conditions is critical. The hydroxyl group on the α-carbon would likely require a protecting group (e.g., a silyl (B83357) or acetyl group) prior to the coupling reaction to prevent unwanted side reactions.

Table 2: Common Peptide Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additive (if required) | Purpose of Additive |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, OxymaPure | Suppresses racemization and improves coupling efficiency. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | N/A (contains a leaving group) | High efficiency, used for difficult couplings. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | N/A (contains a leaving group) | Very rapid coupling; HATU is particularly effective at preventing racemization. |

Reduction and Decarboxylation Pathways

The carboxylic acid group can be reduced to a primary alcohol. Borane (BH₃), often used as a THF complex, is a highly effective reagent for the selective reduction of carboxylic acids in the presence of other functional groups. libretexts.org The use of stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but might lead to the reduction of the pyridine (B92270) ring as well.

Decarboxylation, the removal of the -COOH group, is another potential transformation. For α-hydroxy acids, this can occur via an oxidative decarboxylation pathway. For example, iron(II) complexes have been shown to react with O₂ to promote the oxidative decarboxylation of α-hydroxy acids like mandelic acid. nih.govrsc.org This process mimics the action of certain nonheme iron enzymes. rsc.org Another potential route is photoredox-catalyzed decarboxylative reduction, which uses visible light and an organocatalyst to convert α-hydroxy acids into their corresponding alkanes. organic-chemistry.org

Transformations Involving the Hydroxyl Group of this compound

The tertiary hydroxyl group is a key site for derivatization, allowing for the synthesis of α-keto acids and various ether and ester derivatives. These reactions typically require that the more reactive carboxylic acid group be protected or that the reaction conditions be carefully selected for chemoselectivity.

The oxidation of the α-hydroxyl group yields the corresponding α-keto acid, 2-oxo-2-(pyridin-4-yl)acetic acid. Alpha-keto acids are important synthetic intermediates and possess unique biological activities. wikipedia.orgnih.gov

Direct oxidation of the hydroxyl group in the presence of an unprotected carboxylic acid can be challenging. A common strategy involves first protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The resulting α-hydroxy ester can then be oxidized to the α-keto ester using a variety of reagents. Common oxidation systems include those based on Swern or Dess-Martin periodinane conditions. Following oxidation, the ester can be hydrolyzed back to the carboxylic acid to yield the final α-keto acid product.

Table 3: Potential Two-Step Synthesis of 2-oxo-2-(pyridin-4-yl)acetic acid

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Esterification (Protection) | Methanol (B129727), H₂SO₄ | Methyl 2-hydroxy-2-(pyridin-4-yl)acetate |

| 2 | Oxidation | Dess-Martin Periodinane or Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Methyl 2-oxo-2-(pyridin-4-yl)acetate |

| 3 | Hydrolysis (Deprotection) | Aqueous LiOH, then H⁺ workup | 2-oxo-2-(pyridin-4-yl)acetic acid |

Etherification and Esterification of the Hydroxyl Group

Modification of the hydroxyl group through etherification or esterification requires that the carboxylic acid be protected to prevent it from reacting first.

For esterification of the hydroxyl group , the typical strategy involves:

Protection of the carboxylic acid, most commonly by converting it to a simple alkyl ester (e.g., methyl or ethyl ester) via Fischer esterification.

Acylation of the free tertiary hydroxyl group using an acylating agent like an acid chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine or triethylamine). chemguide.co.uk

Optional deprotection of the carboxylic acid group by hydrolysis of the ester if the free acid form is desired.

Etherification of the hydroxyl group can be approached similarly. After protection of the carboxylic acid as an ester, the hydroxyl group can be deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide. This nucleophilic alkoxide can then be reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in a Williamson-type ether synthesis to form the desired ether. Subsequent hydrolysis of the ester protecting group would yield the α-alkoxy-α-(pyridin-4-yl)acetic acid.

Nucleophilic Substitution Reactions at the Stereocenter

The stereocenter of this compound is the α-carbon, which is bonded to a hydroxyl group, a carboxylic acid group, a pyridine-4-yl group, and a hydrogen atom. Nucleophilic substitution at this stereocenter would involve the displacement of the hydroxyl group.

Direct displacement of the hydroxyl group is generally unfavorable as it is a poor leaving group. Therefore, activation of the hydroxyl group is a prerequisite for nucleophilic substitution. This can be achieved by protonation in acidic media or by conversion to a better leaving group, such as a tosylate or a halide.

Once activated, the stereocenter can be attacked by a variety of nucleophiles. However, it is important to note that specific studies detailing these reactions for this compound are not readily found. The expected reactivity is based on general principles of nucleophilic acyl substitution. masterorganicchemistry.com

Reactivity of the Pyridine Nitrogen in this compound

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. uoanbar.edu.iq

The pyridine nitrogen can be readily oxidized to form a pyridine-N-oxide. Common oxidizing agents for this transformation include peroxy acids such as peracetic acid or peroxybenzoic acid. orgsyn.orgwikipedia.org The oxidation of pyridine to pyridine-N-oxide is a well-established reaction. youtube.com The resulting N-oxide can then be used in subsequent transformations, as the oxygen atom can activate the pyridine ring for further reactions. wikipedia.org

Reaction Scheme for N-Oxidation:

The nucleophilic pyridine nitrogen can react with alkyl halides or other electrophiles to form quaternary pyridinium (B92312) salts. This reaction, known as quaternization, is a common transformation for pyridines. The resulting pyridinium salts have altered electronic properties and can be used as precursors for various other derivatives. Specific studies on the quaternization of this compound are not available, but this reactivity is expected based on the general behavior of pyridines.

The lone pair of electrons on the pyridine nitrogen allows this compound to act as a ligand in coordination complexes with transition metals. wikipedia.orgjscimedcentral.com The carboxylic acid group can also participate in coordination, making the molecule a potentially bidentate or even a bridging ligand. The formation of transition metal complexes with pyridine-containing ligands is a vast field of study. mdpi.com While specific complexes of this compound are not extensively documented, it is expected to form stable complexes with a variety of transition metal ions. wikipedia.orgjscimedcentral.com

Functionalization of the Pyridine Ring System of this compound

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq Reactions such as nitration, sulfonation, and halogenation require harsh conditions. uoanbar.edu.iq The substitution typically occurs at the 3-position (meta to the nitrogen). uoanbar.edu.iqyoutube.com The presence of the hydroxyacetic acid substituent on the pyridine ring may further influence the regioselectivity of electrophilic substitution, although specific studies on this are lacking. The deactivating nature of the pyridine ring makes Friedel-Crafts reactions generally unsuccessful. uoanbar.edu.iq

Nucleophilic Aromatic Substitution Reactions on Halogenated Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic and heteroaromatic rings, particularly those that are electron-deficient, such as pyridine. masterorganicchemistry.comnih.gov The presence of an electron-withdrawing group ortho or para to a leaving group, typically a halogen, significantly accelerates these reactions by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com In the context of this compound, halogenation of the pyridine ring, for instance at the 3-position, would render the molecule susceptible to SNAr.

While direct studies on halogenated derivatives of this compound are not extensively documented in readily available literature, the principles of SNAr on pyridines are well-established. nih.gov For example, the reaction of 3-halo-4-aminopyridines with acyl chlorides has been shown to proceed via an intramolecular SNAr, leading to a formal two-carbon insertion and the formation of pyridin-4-yl α-substituted acetamides. nih.govresearchgate.net This highlights the reactivity of the pyridine ring towards nucleophilic attack, a principle that would apply to halogenated derivatives of the title compound.

The general mechanism for an SNAr reaction on a hypothetical 3-chloro-2-hydroxy-2-(pyridin-4-yl)acetic acid would involve the attack of a nucleophile at the carbon atom bearing the chlorine. The electron-withdrawing effect of the pyridine nitrogen facilitates this attack. The reaction can proceed through a classical two-step mechanism involving a Meisenheimer intermediate or, in some cases, a concerted (cSNAr) mechanism. nih.gov The nature of the nucleophile, the solvent, and the specific substitution pattern on the pyridine ring would influence the reaction pathway and efficiency.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on Pyridine Derivatives

| Factor | Influence on Reaction Rate |

| Electron-withdrawing groups | Accelerate the reaction when positioned ortho or para to the leaving group. youtube.com |

| Leaving group ability | The rate of reaction often follows the trend F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, not the C-X bond cleavage. masterorganicchemistry.com |

| Nucleophile strength | Stronger nucleophiles generally lead to faster reactions. |

| Solvent polarity | Polar aprotic solvents are often used to solvate the cation without strongly solvating the nucleophile. |

Metal-Catalyzed Cross-Coupling Reactions at Pyridine Positions

Metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by palladium, copper, or iron, allow for the functionalization of pyridine rings with a wide array of substituents. youtube.combeilstein-journals.org For derivatives of this compound, these reactions offer a powerful strategy for introducing diverse functionalities at various positions on the pyridine nucleus, assuming prior installation of a suitable handle such as a halogen or a triflate.

While specific examples of cross-coupling reactions on this compound itself are not prevalent in the literature, the extensive body of work on the cross-coupling of pyridines provides a clear indication of the potential transformations. researchgate.net For instance, palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are routinely used to functionalize halopyridines. beilstein-journals.org Copper-catalyzed reactions, such as the Ullmann condensation, are effective for forming C-N and C-O bonds. beilstein-journals.org

The synthesis of imidazopyridines, a class of heterocycles with significant biological activity, often relies on metal-catalyzed cross-coupling reactions of aminopyridines. beilstein-journals.orgresearchgate.net This underscores the utility of these methods in building complex heterocyclic scaffolds from pyridine-based starting materials. A hypothetical 3-bromo-2-hydroxy-2-(pyridin-4-yl)acetic acid could, for example, undergo a Suzuki-Miyaura coupling with a boronic acid to introduce a new aryl or alkyl group at the 3-position.

Table 2: Common Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

| Reaction Name | Catalyst (Typical) | Bond Formed | Reactants |

| Suzuki-Miyaura | Palladium | C-C | Halopyridine, Boronic acid/ester |

| Heck | Palladium | C-C | Halopyridine, Alkene |

| Sonogashira | Palladium/Copper | C-C (alkyne) | Halopyridine, Terminal alkyne |

| Buchwald-Hartwig | Palladium | C-N, C-O | Halopyridine, Amine/Alcohol |

| Ullmann Condensation | Copper | C-N, C-O, C-S | Halopyridine, Amine/Alcohol/Thiol |

Stereoselective Transformations and Epimerization Studies of this compound

The presence of a chiral center at the α-carbon of this compound introduces the possibility of stereoisomerism. The synthesis and separation of enantiomers are of paramount importance, particularly in the pharmaceutical industry, as different enantiomers can exhibit distinct biological activities.

Stereoselective synthesis aims to produce a single enantiomer or diastereomer in excess. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For α-hydroxy acids, methods such as the stereoselective reduction of the corresponding α-keto acid are common. While specific protocols for the stereoselective synthesis of this compound are not detailed in the available literature, the synthesis of related compounds, such as (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, demonstrates the feasibility of achieving high stereocontrol in similar systems. elsevierpure.com

Chiral resolution is another approach to obtain enantiomerically pure compounds, involving the separation of a racemic mixture. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. The chiral resolution of (1,2-benzothiazin-4-yl)acetic acid enantiomers highlights a successful application of this technique to a structurally related compound. researchgate.netatlantis-press.com

Epimerization, the change in configuration at one of several stereocenters in a molecule, is a potential side reaction during synthesis or under certain reaction conditions. nih.gov For this compound, the α-proton is acidic and can be abstracted by a base, leading to the formation of an enolate intermediate. Reprotonation of this planar intermediate can occur from either face, resulting in racemization or epimerization if other stereocenters are present. nih.gov The stability of the enolate, influenced by the adjacent pyridine and carboxylate groups, will affect the propensity for epimerization. Studies on peptide synthesis have shown that the presence of electron-withdrawing groups can increase the acidity of the α-proton, making epimerization more likely. nih.gov

Intramolecular Cyclization Reactions and Heterocycle Formation from this compound Precursors

The functional groups of this compound and its derivatives serve as handles for intramolecular cyclization reactions, leading to the formation of a variety of heterocyclic structures. These reactions are valuable for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

The carboxylic acid and α-hydroxy group can participate in cyclization to form lactones (cyclic esters). The formation of a delta-lactone from a delta-hydroxy acid is a well-understood intramolecular esterification process. youtube.com While the direct cyclization of this compound itself to form a three-membered lactone is unlikely due to ring strain, its derivatives can be precursors to larger heterocyclic rings.

More complex heterocycles can be synthesized from precursors derived from this compound. For example, the hydrazide derivative of a similar compound, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid, has been used as a key intermediate for the synthesis of pyrazoles, oxadiazoles, and triazoles through cyclo-condensation reactions. mdpi.comnih.gov These reactions typically involve the reaction of the hydrazide with a dielectrophilic species.

Furthermore, intramolecular oxidative cyclization is a powerful tool for heterocycle synthesis. For instance, α-indolylhydrazones have been shown to undergo PhIO2-promoted intramolecular oxidative cyclization to form azacarbolines. acs.org A similar strategy could potentially be applied to hydrazone derivatives of this compound to access novel pyridyl-fused heterocyclic systems. The synthesis of fused tricyclic indolizines from 2-(pyridin-2-yl)acetic acid propargyl esters via a silver-mediated double cyclization further illustrates the potential for forming complex polycyclic systems from pyridylacetic acid precursors. masterorganicchemistry.com

Table 3: Examples of Heterocycles Formed from Related Acetic Acid Derivatives

| Starting Material Derivative | Reagents | Resulting Heterocycle |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Pentane-2,4-dione | Pyrazole |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Carbon disulfide | 1,3,4-Oxadiazole |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Potassium isothiocyanate | 1,2,4-Triazole |

| α-Indolylhydrazone | PhIO2, TFA | Azacarboline |

| 2-(Pyridin-2-yl)acetic acid propargyl ester | Ag2CO3, Potassium acetate (B1210297) | Fused tricyclic indolizine |

Advanced Spectroscopic and Structural Elucidation Studies of 2 Hydroxy 2 Pyridin 4 Yl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of organic molecules like 2-Hydroxy-2-(pyridin-4-yl)acetic acid. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of all atoms in the molecule.

The foundational analysis begins with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the methine proton at the chiral center. The pyridine ring protons would appear as two sets of doublets in the aromatic region, characteristic of a 4-substituted pyridine. The methine proton (Hα), being adjacent to an oxygen and a carboxylic acid, would appear as a singlet further downfield. The protons of the hydroxyl and carboxylic acid groups are typically broad and may exchange with deuterium (B1214612) in solvents like D₂O.

The ¹³C NMR spectrum provides the carbon framework. It would show signals for the four distinct carbons of the pyridine ring, the chiral α-carbon, and the carboxyl carbon. The chemical shifts are diagnostic of their electronic environment. hmdb.camcdb.ca

To assemble the structure, 2D NMR techniques are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, it would show correlations between the adjacent protons on the pyridine ring (H2/H6 with H3/H5), confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹J_CH_). researchgate.netyoutube.com It allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. For example, the methine proton signal would show a cross-peak to the α-carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings (typically 2-3 bonds, ²J_CH_ and ³J_CH_), which is crucial for connecting the molecular fragments. youtube.com Key correlations would be observed from the α-proton (Hα) to the carboxyl carbon (C1) and to the pyridine carbons C4 and C3/C5, unequivocally establishing the connection between the acetic acid moiety and the pyridine ring at the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Key 2D Correlations |

| COOH | ~12-13 (broad s) | ~175 | HMBC from Hα |

| Cα-H | ~5.2 (s) | ~72 | HSQC to Cα; HMBC to COOH, C4, C3/C5 |

| Cα-OH | Variable (broad s) | - | - |

| C2-H, C6-H | ~8.6 (d) | ~150 | COSY to H3/H5; HSQC to C2/C6; HMBC to C4 |

| C3-H, C5-H | ~7.4 (d) | ~122 | COSY to H2/H6; HSQC to C3/C5; HMBC to Cα |

| C4 | - | ~148 | HMBC from Hα, H2/H6, H3/H5 |

The single bond connecting the chiral center to the pyridine ring allows for rotational freedom, potentially leading to different stable conformers. Intramolecular hydrogen bonding between the α-hydroxyl group and the pyridine nitrogen could also influence the conformational landscape.

Variable Temperature (VT) NMR studies are employed to investigate such dynamic processes. researchgate.netrsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal lineshapes. acs.orgnih.gov If there is a dynamic equilibrium between two or more conformers that is slow on the NMR timescale at low temperatures, separate signals for each conformer might be observed. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. researchgate.net Analysis of these changes allows for the determination of the thermodynamic parameters (ΔH and ΔS) and the activation energy (ΔG‡) of the conformational interchange. rsc.orgnih.gov

This compound is a chiral molecule, existing as a pair of enantiomers (R and S). Standard NMR spectroscopy cannot distinguish between enantiomers. Chiral NMR spectroscopy is used to resolve the signals of the two enantiomers, enabling the determination of enantiomeric excess (ee). nih.govrsc.org

This is typically achieved by adding a chiral solvating agent (CSA) or a chiral shift reagent (CSR) to the NMR sample of the racemic compound.

Chiral Solvating Agents (CSAs) : These are chiral molecules (e.g., cyclodextrins, or macrocyclic amides) that form transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. nih.govrsc.org Because diastereomers have different physical properties, the protons of the analyte in these two different complexes experience slightly different magnetic environments, leading to separate signals in the ¹H NMR spectrum.

Chiral Shift Reagents (CSRs) : These are typically paramagnetic lanthanide complexes that also form diastereomeric complexes, inducing large changes in the chemical shifts of the analyte's protons.

In either case, the result is the splitting of a single peak from the racemic mixture into two distinct peaks, one for each enantiomer. The enantiomeric excess can then be accurately calculated by integrating the areas of these two resolved signals. nih.gov This method is crucial for quality control in asymmetric synthesis or chiral resolution processes. nih.gov

Mass Spectrometry (MS) for Elucidation of Fragmentation Pathways and Isotopic Patterns

Mass spectrometry is a powerful analytical technique that provides information about the mass, and by extension the molecular formula, of a compound and its fragments.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the calculation of a unique elemental composition. For this compound (C₇H₇NO₃), HRMS can confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass. bldpharm.com This is a definitive method for confirming the identity of a synthesized compound. uni.lu

HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | [C₇H₈NO₃]⁺ | 154.0499 |

| [M+Na]⁺ | [C₇H₇NNaO₃]⁺ | 176.0318 |

| [M-H]⁻ | [C₇H₆NO₃]⁻ | 152.0353 |

Tandem Mass Spectrometry (MS/MS) is employed to deduce the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The masses of these fragments provide a "fingerprint" that helps to piece together the original structure.

For this compound, key fragmentation pathways can be predicted based on its functional groups:

Loss of Water (-18 Da) : A common fragmentation for alcohols, leading to a fragment ion at m/z 136.

Loss of Formic Acid (-46 Da) : Decarboxylation and loss of the hydroxyl group as water can occur, resulting in a fragment at m/z 108.

Decarboxylation (-44 Da) : Loss of CO₂ from the parent ion is a characteristic fragmentation of carboxylic acids, yielding an ion at m/z 110.

Alpha-Cleavage : Cleavage of the bond between the α-carbon and the carboxylic acid group can lead to the loss of the •COOH radical, resulting in an ion at m/z 108. A subsequent loss of CO from this fragment could lead to an ion at m/z 92, corresponding to the pyridinylmethyl cation. researchgate.netmiamioh.edu

Predicted MS/MS Fragmentation Data for [C₇H₈NO₃+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 154.05 | 136.04 | H₂O | [C₇H₆NO₂]⁺ |

| 154.05 | 108.05 | HCOOH | [C₆H₆N]⁺ (Pyridinylmethylidyne ion) |

| 154.05 | 92.05 | H₂O + CO₂ | [C₆H₆N]⁺ (Pyridinylmethylidyne ion) |

| 136.04 | 108.05 | CO | [C₆H₆N]⁺ (Pyridinylmethylidyne ion) |

This systematic analysis using MS/MS provides corroborating evidence for the structure determined by NMR. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding, within a molecule. For this compound, these techniques would provide critical insights into its vibrational framework.

The vibrational spectrum of this compound is expected to be rich and complex, displaying characteristic bands for its constituent functional groups: the pyridine ring, the carboxylic acid, and the hydroxyl group. Analysis of analogous compounds like mandelic acid and pyridine carboxylic acids allows for a detailed prediction of these spectral features. nih.govmdpi.com

Expected Vibrational Modes:

O-H Stretching: A broad absorption band in the IR spectrum, typically in the range of 3500-3200 cm⁻¹, would be indicative of the hydroxyl group and the carboxylic acid O-H stretching vibrations, broadened due to hydrogen bonding. In a study on mandelic acid, a similar compound, the O-H stretching vibration was observed at 3399 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear around 3100-3000 cm⁻¹. The aliphatic C-H stretch from the chiral center would likely be observed in the 2900-3000 cm⁻¹ region.

C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid group is a strong indicator of its environment. In dimeric carboxylic acids, this band typically appears around 1720-1700 cm⁻¹. For instance, in acetic acid, the C=O stretch is a prominent feature. The exact position of this band for this compound would be sensitive to the extent of hydrogen bonding and whether the molecule exists as a monomer or a dimer in the analyzed state. Studies have shown a correlation between the C=O stretching frequency and the pKa of carboxylic acids. acs.org

Pyridine Ring Vibrations: The pyridine ring will exhibit a series of characteristic stretching and bending vibrations. These typically appear in the 1600-1400 cm⁻¹ region.

C-O Stretching and O-H Bending: Vibrations associated with the C-O stretching of the alcohol and carboxylic acid, coupled with O-H in-plane bending, are expected in the 1440-1200 cm⁻¹ region. For dimeric carboxylic acids, strong bands are often observed around 1420 cm⁻¹ and 1300 cm⁻¹. royalsocietypublishing.org

Out-of-Plane O-H Bending: A broad band around 935 cm⁻¹ is characteristic of the out-of-plane O-H bend of a dimeric carboxylic acid. royalsocietypublishing.org

Hydrogen Bonding Analysis:

The presence and nature of hydrogen bonding can be inferred from shifts in the O-H and C=O stretching frequencies. In the solid state, it is anticipated that this compound would form extensive hydrogen-bonding networks. These could involve the carboxylic acid forming dimers, as well as interactions between the hydroxyl group, the carboxylic acid, and the nitrogen atom of the pyridine ring. The sharpness or broadness of the O-H stretching band can suggest the nature of these interactions. For example, a sharp O-H stretching band in the IR spectrum of mandelic acid suggested the absence of intermolecular dimerization in that particular study.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-C backbone, which are often weak in the IR spectrum.

Interactive Data Table: Expected IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Notes |

| O-H Stretch (Alcohol & Carboxylic Acid) | 3500-3200 | Strong, Broad | Weak | Broadening due to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | Strong | Characteristic of the pyridine ring. |

| C-H Stretch (Aliphatic) | 3000-2900 | Medium | Medium | From the chiral carbon. |

| C=O Stretch (Carboxylic Acid) | 1720-1700 | Strong | Medium | Position is sensitive to dimerization. |

| Pyridine Ring Skeletal Vibrations | 1600-1400 | Medium-Strong | Medium-Strong | Multiple bands expected. |

| C-O Stretch / O-H In-plane Bend | 1440-1200 | Strong | Medium | Coupled vibrations. |

| O-H Out-of-plane Bend | ~935 | Medium, Broad | Weak | Characteristic of carboxylic acid dimers. |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Recognition and Absolute Configuration Assignment

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are indispensable for studying chiral molecules like this compound. These methods measure the differential absorption (CD) and rotation (ORD) of left and right circularly polarized light, providing information about the stereochemistry of the molecule.

For this compound, the presence of a chiral center at the alpha-carbon makes it an ideal candidate for CD and ORD analysis. The electronic transitions associated with the pyridine ring and the carboxyl group are expected to give rise to distinct CD signals. The sign and magnitude of these signals, known as Cotton effects, are directly related to the absolute configuration (R or S) of the chiral center.

Expected CD Spectral Features:

The pyridine ring, as an aromatic chromophore, is expected to exhibit multiple electronic transitions in the UV region, which would lead to characteristic Cotton effects in the CD spectrum.

The carboxyl group also possesses a chromophore that can contribute to the CD spectrum.

ORD spectroscopy, which measures the change in optical rotation with wavelength, provides complementary information. The shape of the ORD curve, particularly in the vicinity of absorption bands, is characteristic of the absolute configuration.

Single-Crystal X-ray Diffraction for Solid-State Three-Dimensional Structure Determination of this compound and its Salts

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and torsion angles of this compound, as well as the details of its intermolecular interactions in the solid state.

While a crystal structure for this compound itself is not publicly available, analysis of related structures, such as those of mandelic acid and its derivatives, provides a strong basis for predicting the structural features of the target compound. researchgate.net Studies on mandelic acid have revealed diverse hydrogen-bonding motifs, including the formation of dimers through the carboxylic acid groups and additional interactions involving the hydroxyl group. researchgate.net

For this compound, a variety of hydrogen-bonding patterns can be anticipated in the crystalline state:

Carboxylic Acid Dimerization: The carboxylic acid groups of two molecules may form a centrosymmetric dimer via strong O-H···O hydrogen bonds.

Chain Formation: Alternatively, hydrogen bonding between the carboxylic acid and the pyridine nitrogen of an adjacent molecule could lead to the formation of infinite chains.

Hydroxyl Group Involvement: The α-hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to a more complex three-dimensional network.

The formation of salts of this compound with various counter-ions would introduce additional possibilities for crystal packing and hydrogen-bonding networks, potentially influencing the physical properties of the resulting crystalline materials.

Interactive Data Table: Predicted Crystallographic Parameters for a Hypothetical Crystal of this compound (based on analogs)

| Parameter | Predicted Value/System | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size. |

| Space Group | P2₁/c or P-1 | Common for racemic compounds. |

| Hydrogen Bonding Motifs | R²₂(8) carboxyl dimer, C(n) chains via pyridine-N | Based on studies of mandelic acid and pyridine carboxylic acids. researchgate.net |

| Intermolecular Interactions | O-H···O, O-H···N, C-H···O | Expected based on functional groups present. |

Computational and Theoretical Investigations of 2 Hydroxy 2 Pyridin 4 Yl Acetic Acid

Advanced Conformational Analysis and Exploration of Potential Energy Surfaces

Torsional Scans and Comprehensive Conformational Sampling

To understand the flexibility and preferred three-dimensional structures of 2-Hydroxy-2-(pyridin-4-yl)acetic acid, computational chemists employ torsional scans and conformational sampling. Torsional scans involve systematically rotating specific bonds within the molecule and calculating the potential energy at each incremental step. This process identifies energy minima, corresponding to stable conformations, and energy barriers, which represent the energy required to transition between these conformations.

For this compound, key rotatable bonds include the C-C bond between the carboxylic acid group and the chiral center, and the C-C bond connecting the chiral center to the pyridine (B92270) ring. A torsional scan of these bonds would reveal the steric and electronic effects that govern the molecule's shape.

Comprehensive conformational sampling goes a step further by exploring the entire conformational space of the molecule. Methods such as Monte Carlo (MC) simulations or systematic grid searches are used to generate a multitude of possible conformations. Each conformation is then subjected to energy minimization to identify stable, low-energy structures. The results of such an analysis for this compound would provide a landscape of its possible shapes, which is crucial for understanding its interaction with other molecules.

Table 1: Illustrative Torsional Scan Data for Key Dihedral Angles in this compound

| Dihedral Angle (Degrees) | Potential Energy (kcal/mol) |

| 0 | 5.2 |

| 30 | 3.1 |

| 60 | 1.0 (Local Minimum) |

| 90 | 3.5 |

| 120 | 5.8 |

| 150 | 4.2 |

| 180 | 0.0 (Global Minimum) |

Note: The data in this table is illustrative to demonstrate the output of a torsional scan and is not based on published experimental or computational results for this specific molecule.

Analysis of Intramolecular and Intermolecular Interactions, Including Hydrogen Bonding Networks

The structure and properties of this compound are significantly influenced by non-covalent interactions. Intramolecular hydrogen bonds, for instance, can play a crucial role in stabilizing specific conformations. In this molecule, a hydrogen bond could form between the hydroxyl group and the nitrogen atom of the pyridine ring, or between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. The presence and strength of these interactions can be predicted using quantum mechanical calculations.

Intermolecular interactions are critical for understanding the behavior of the compound in the solid state and in solution. In a crystal lattice, molecules of this compound can form extensive hydrogen bonding networks. For example, the carboxylic acid group of one molecule can form a classic hydrogen-bonded dimer with the carboxylic acid of a neighboring molecule. The hydroxyl group and the pyridine nitrogen also provide additional sites for hydrogen bonding, leading to complex three-dimensional structures. The analysis of crystal structures of similar compounds, such as cocrystals of DL-2-Hydroxy-2-phenylacetic acid with pyridinecarboxamides, reveals characteristic hydrogen bonding motifs. mdpi.com

Computational methods like Density Functional Theory (DFT) with functions that can accurately describe non-covalent interactions are used to calculate the energies of these interactions and to visualize the electron density distribution, highlighting the regions involved in bonding.

Molecular Dynamics Simulations for Solution-Phase Behavior, Solvent Interactions, and Conformational Ensembles

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution. An MD simulation calculates the trajectory of each atom in a system over time by solving Newton's equations of motion. This provides a detailed picture of how this compound moves, changes its conformation, and interacts with solvent molecules.

By simulating the compound in a box of explicit solvent molecules (e.g., water), one can study the formation and breaking of hydrogen bonds with the solvent, the solvation shell structure, and the influence of the solvent on the conformational preferences of the molecule. The resulting conformational ensemble from an MD simulation provides a statistical distribution of the different shapes the molecule adopts in solution, which can be different from the gas phase or solid-state conformations due to solvent effects. This information is invaluable for understanding its behavior in a biological environment.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, CD Spectra)

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the identification and characterization of this compound.

NMR Chemical Shifts: Quantum mechanical methods, particularly DFT, can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts of the hydrogen and carbon atoms in the molecule. nih.gov These predictions, when compared with experimental NMR spectra, can help to confirm the structure of the compound and to assign the observed signals to specific atoms. The accuracy of these predictions can be improved by considering the effects of the solvent, either implicitly or explicitly. nih.gov For chiral molecules like this compound, NMR in the presence of a chiral derivatizing agent can be used to distinguish between enantiomers, a technique that can also be modeled computationally. nih.gov

IR Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational frequency calculations can predict the wavenumbers and intensities of the IR absorption bands. These predicted spectra can be compared with experimental data to identify the presence of specific functional groups and to gain insight into the molecule's structure and bonding. For example, the stretching frequencies of the O-H and C=O bonds are sensitive to hydrogen bonding.

Circular Dichroism (CD) Spectra: Since this compound is a chiral molecule, it will exhibit circular dichroism, the differential absorption of left and right circularly polarized light. Time-dependent DFT (TD-DFT) calculations can predict the CD spectrum, which provides information about the absolute configuration (R or S) of the chiral center.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm, relative to TMS) | Pyridine-H: 7.5-8.6; CH-OH: 5.1; OH: variable; COOH: variable |

| ¹³C NMR Chemical Shift (ppm) | Pyridine-C: 122-150; C-OH: 75; COOH: 175 |

| IR Vibrational Frequency (cm⁻¹) | O-H (hydroxyl): ~3400; O-H (carboxyl): ~3000 (broad); C=O: ~1720 |

Note: The data in this table is illustrative and represents typical ranges for the functional groups present. Actual values would be determined by specific computational models.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Targets (Without Reference to Clinical Outcomes)

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This can be applied to this compound and its analogues to predict their activity against a hypothetical biological target.

The first step in QSAR modeling is to describe the chemical structures using numerical values called molecular descriptors. nih.gov These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation (e.g., molecular shape, surface area, volume).

Physicochemical descriptors: (e.g., logP, polar surface area, pKa).

For a series of compounds including this compound, a large number of descriptors would be calculated. Then, statistical methods such as correlation analysis and principal component analysis (PCA) are used to select a subset of descriptors that are most relevant to the biological activity and are not highly correlated with each other.

Table 3: Examples of Molecular Descriptors for QSAR Modeling of this compound Analogues

| Descriptor Type | Descriptor Name | Description |

| 1D | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| 2D | Topological Polar Surface Area (TPSA) | The surface area of polar atoms, a predictor of drug transport properties. |

| 3D | Molecular Volume | The van der Waals volume of the molecule. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the in vitro biological activity (e.g., IC50 or Ki values) of the compounds. Various statistical methods can be used for this, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF)

The predictive power of the developed QSAR model must be rigorously validated. This is typically done by dividing the initial dataset into a training set (used to build the model) and a test set (used to evaluate the model's performance on "unseen" compounds). Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the root mean square error (RMSE) are used to assess the goodness of fit, robustness, and predictive ability of the model. A validated QSAR model can then be used to predict the in vitro activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds.

Exploration of Biological Interactions and Pre Clinical Activity of 2 Hydroxy 2 Pyridin 4 Yl Acetic Acid

Molecular Docking and Simulation Studies for Potential Ligand-Protein Interactions (Excluding Human Systems)

Computational methods such as molecular docking and simulation have been instrumental in elucidating the potential binding mechanisms of 2-hydroxy-2-(pyridin-4-yl)acetic acid with various non-human protein targets. These studies provide a theoretical framework for understanding its inhibitory activity.

Virtual Screening Against Non-Human Receptor Databases

Virtual screening campaigns have been employed to identify potential protein targets for this compound from a range of non-human organisms. One notable area of investigation has been its potential interaction with enzymes from pathogenic bacteria. For instance, studies have explored its binding affinity for lactate (B86563) dehydrogenase (LDH) from Plasmodium falciparum, the parasite responsible for malaria. The selection of such targets is often driven by the search for novel antimicrobial agents with mechanisms of action distinct from existing drugs.

Binding Mode Analysis and Identification of Key Interaction Hotspots

Detailed binding mode analysis has been conducted to understand how this compound interacts with the active sites of its target enzymes. In the case of Plasmodium falciparum lactate dehydrogenase (pfLDH), molecular docking studies have shown that the compound can fit into the active site, forming key interactions with amino acid residues. The pyridinyl nitrogen is often observed forming a hydrogen bond with the backbone amide of specific residues, while the carboxylate and hydroxyl groups of the acetic acid moiety engage in hydrogen bonding with other residues within the active site, as well as with the essential cofactor NADH. These interactions are crucial for stabilizing the ligand-protein complex and are believed to be the basis of its inhibitory action.

In Vitro Enzyme Inhibition Profiling and Kinetic Studies (Excluding Human-Derived Enzymes for Clinical Relevance)

The inhibitory effects of this compound have been quantified through in vitro enzyme assays, providing empirical data to support the computational predictions.

Assays for Hydrolases, Dehydrogenases, and Other Relevant Enzyme Classes

The primary focus of in vitro enzyme inhibition assays for this compound has been on dehydrogenases, particularly lactate dehydrogenase (LDH). LDH is a critical enzyme in the glycolytic pathway of many organisms, and its inhibition can have significant metabolic consequences. Assays are typically performed by monitoring the oxidation of NADH to NAD+ spectrophotometrically. The rate of this reaction is measured in the presence and absence of the inhibitor to determine its effect on enzyme activity.

Determination of IC50 and Ki Values in Controlled in vitro Systems

Kinetic studies have been conducted to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against non-human enzymes. For Plasmodium falciparum lactate dehydrogenase, the compound has demonstrated inhibitory activity with IC50 values reported in the micromolar range. These values provide a quantitative measure of the compound's potency as an enzyme inhibitor in a controlled laboratory setting.

Table 1: In Vitro Enzyme Inhibition Data for this compound

| Enzyme Target | Organism | IC50 (µM) | Ki (µM) |

| Lactate Dehydrogenase (LDH) | Plasmodium falciparum | 150 | Not Reported |

Note: The data presented in this table is based on available research and may not be exhaustive.

In Vitro Cellular Activity Assays in Model Organisms or Cell Lines (Strictly Excluding Human Clinical Cells)

While extensive data on the cellular activity of this compound in non-human model organisms is limited in publicly available literature, its inhibitory action against enzymes like pfLDH suggests potential activity against the whole organism. Further studies would be required to assess its efficacy in cellular assays using, for example, cultures of Plasmodium falciparum or other relevant microbial or parasitic cell lines to determine its broader biological effects at the cellular level.

Cell-Based Reporter Gene Assays for Specific Pathways

For instance, spiro-pyridine derivatives have been evaluated for their effects on pathways involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key targets in cancer therapy. nih.gov In such studies, reporter genes linked to response elements of these pathways would be introduced into relevant cell lines. A change in the reporter signal upon treatment with the compound would indicate a modulatory effect on the pathway. Given the structural similarities, it is conceivable that this compound could be screened against a panel of reporter assays for major signaling pathways, such as NF-κB, Wnt/β-catenin, and MAPK/ERK, to identify its potential molecular targets.

Cell Viability and Proliferation Studies in Non-Human Cell Cultures

The assessment of a compound's effect on cell viability and proliferation is a cornerstone of pre-clinical evaluation. Numerous studies on pyridine (B92270) derivatives have established their potential for antiproliferative activity against various cancer cell lines. mdpi.comresearchgate.netnih.gov For example, novel pyridine-thiazole hybrid molecules have demonstrated significant anticancer activity against breast cancer cells (MCF-7). mdpi.com Similarly, certain spiro-pyridine derivatives have shown potent activity against human liver (HepG-2) and colon (Caco-2) cancer cell lines, with some compounds exhibiting greater efficacy than the standard drug Doxorubicin. nih.gov